Cerium (IV) ammonium sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

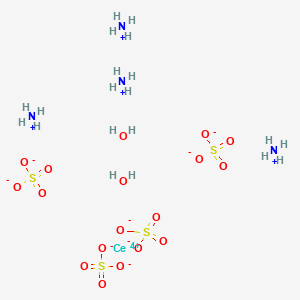

Ammonium cerium (IV) sulfate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH4)4Ce(SO4)4·2H2O . It is an orange-colored solid and a strong oxidant . It is commonly used as an oxidizing agent in organic synthesis and as an analytical reagent .

Synthesis Analysis

The synthesis of Ammonium cerium (IV) sulfate involves complex chemical processes. It has been used in various reactions, including the oxidation of oxalic acid (H2Ox) by cerium (IV) in a sulfuric acid medium . This reaction is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions .Molecular Structure Analysis

A crystallographic study shows that the compound contains the Ce2(SO4)88− anion, where the cerium atoms are 9 coordinated by oxygen atoms belonging to sulfate groups, in a distorted tricapped trigonal prism . The compound is sometimes formulated as (NH4)8[Ce2(SO4)8]·4H2O .Chemical Reactions Analysis

Ammonium cerium (IV) sulfate is known for its interaction with relatively low-molecular-weight organic compounds . It is widely used as a catalyst for numerous reactions . Of particular interest is the oxidation of dicarboxylic acids by cerium (IV) sulfate in the context of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .Physical And Chemical Properties Analysis

Ammonium cerium (IV) sulfate is an orange-colored solid . It is soluble in water and has a melting point of 130 °C . The molar mass of the compound is 632.55 g/mol .Wissenschaftliche Forschungsanwendungen

Oxidizing Agent in Organic Synthesis

Tetraammonium cerium(IV) sulfate dihydrate acts as an oxidizing agent in organic synthesis . It plays a crucial role in various chemical reactions where oxidation is required.

Analytical Reagent

This compound is used as an analytical reagent . Analytical reagents are substances used in a laboratory setting to chemically react with another substance to produce a measurable result.

Detection of Anti-depressant Drugs

In the field of biochemistry, it is used in thin-layer chromatography for the detection of anti-depressant drugs in human blood and urine samples .

Wet Etching of Co Catalyst

It is used to wet etch the Co catalyst . Wet etching is a material removal process that uses liquid chemicals or etchants to remove materials from a workpiece.

Synthesis of Carbon Nanotubes

Tetraammonium cerium(IV) sulfate dihydrate is used in the synthesis of carbon nanotubes . Carbon nanotubes have a wide range of applications in various fields like nanotechnology, electronics, optics, and other fields of materials science.

Extraction of Excess Fluoride in Drinking Water

Ammonium cerium sulphate impregnated starch may be carbonized to form cerium dispersed carbon (CeDC) sorbent used for the extraction of excess fluoride in drinking water .

Safety and Hazards

Zukünftige Richtungen

Ammonium cerium (IV) sulfate has potential implications in various fields of research and industry. It has been used to initiate the radical polymerization of pectin-poly (ethylene glycol) methacrylate (PEGMA) supramolecular hydrogels . It has also been used in the synthesis of cerium dispersed carbon (CeDC) sorbent for the extraction of excess fluoride in drinking water .

Wirkmechanismus

Target of Action

It is often used as a starting material for various organic syntheses and as an oxidizing agent .

Mode of Action

Tetraammonium cerium(IV) sulfate dihydrate is a strong oxidizing agent, especially under acidic conditions . It can react with reducing agents, leading to various chemical reactions. For instance, when added to dilute hydrochloric acid, it forms elemental chlorine, albeit slowly .

Biochemical Pathways

The specific biochemical pathways affected by Tetraammonium cerium(IV) sulfate dihydrate are dependent on the context of its use. As an oxidizing agent, it can participate in redox reactions, affecting the oxidation state of other compounds in the system .

Result of Action

The molecular and cellular effects of Tetraammonium cerium(IV) sulfate dihydrate’s action are largely dependent on its role as an oxidizing agent. It can cause changes in the oxidation state of other compounds, potentially leading to various downstream effects depending on the specific context .

Action Environment

The action, efficacy, and stability of Tetraammonium cerium(IV) sulfate dihydrate can be influenced by various environmental factors. For instance, its oxidizing action is particularly pronounced under acidic conditions . Furthermore, it has high thermal stability and can exist stably at high temperatures .

Eigenschaften

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 |

Source

|

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) ammonium sulfate | |

CAS RN |

10378-47-9 |

Source

|

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.